Ethyl 5-(2-methylbenzamido)pyrazolo[1,5-a]pyridine-3-carboxylate
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Overview
Description
Ethyl 5-(2-methylbenzamido)pyrazolo[1,5-a]pyridine-3-carboxylate is a heterocyclic compound that features a pyrazolo[1,5-a]pyridine core. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of the ethyl ester and 2-methylbenzamido groups enhances its chemical reactivity and biological activity.
Mechanism of Action
Target of Action
Similar compounds have been studied for their anti-tubercular properties , suggesting potential targets within the Mycobacterium tuberculosis pathogen.
Mode of Action
It’s known that the compound is part of the pyrazolo[1,5-a]pyrimidines family , which have been identified as strategic compounds for optical applications . Their interaction with targets often involves electron-donating groups (EDGs) at position 7 on the fused ring, which improve both the absorption and emission behaviors .
Biochemical Pathways
Compounds of the pyrazolo[1,5-a]pyrimidines family are known to have beneficial properties as antimetabolites in purine biochemical reactions .
Result of Action
Similar compounds have shown potential in optical applications due to their tunable photophysical properties .
Action Environment
It’s known that the properties and stability of similar compounds are comparable to commercial probes such as coumarin-153, prodan, and rhodamine 6g .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(2-methylbenzamido)pyrazolo[1,5-a]pyridine-3-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate pyrazole and pyridine derivatives under controlled conditions. For instance, the regio-controlled Sonogashira-type coupling of 3 with a wide range of terminal alkynes can be used to introduce functional groups at specific positions on the pyrazolo[1,5-a]pyridine core .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(2-methylbenzamido)pyrazolo[1,5-a]pyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated derivatives and nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Ethyl 5-(2-methylbenzamido)pyrazolo[1,5-a]pyridine-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for designing new drugs with potential anticancer, antiviral, and anti-inflammatory activities.
Material Science: The compound’s photophysical properties make it suitable for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Biological Studies: It is used in studying enzyme inhibition and protein-ligand interactions due to its ability to bind to specific molecular targets.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidine: Shares a similar core structure but with different substituents, leading to variations in biological activity and chemical reactivity.
Indole Derivatives: Although structurally different, indole derivatives exhibit similar biological activities, such as anticancer and antiviral properties.
Uniqueness
Ethyl 5-(2-methylbenzamido)pyrazolo[1,5-a]pyridine-3-carboxylate is unique due to its specific substitution pattern, which enhances its reactivity and potential for diverse applications. The presence of the ethyl ester and 2-methylbenzamido groups provides additional sites for chemical modification, making it a versatile compound for drug design and material science .
Properties
IUPAC Name |
ethyl 5-[(2-methylbenzoyl)amino]pyrazolo[1,5-a]pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c1-3-24-18(23)15-11-19-21-9-8-13(10-16(15)21)20-17(22)14-7-5-4-6-12(14)2/h4-11H,3H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXSXXRMSNLPGQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C=C(C=CN2N=C1)NC(=O)C3=CC=CC=C3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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